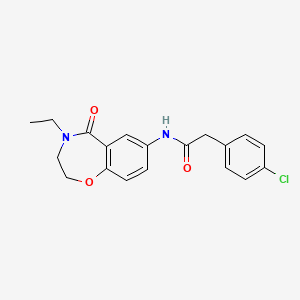
2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS Number: 922128-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN2O3, with a molecular weight of approximately 348.82 g/mol. Its structural characteristics include a benzoxazepine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O3 |
| Molecular Weight | 348.82 g/mol |
| CAS Number | 922128-30-1 |
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor activity. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study:
In vitro studies have shown that related benzoxazepine derivatives can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). For instance, one study demonstrated that a derivative with a similar structure led to a dose-dependent decrease in cell viability when treated with concentrations ranging from 1 µM to 10 µM over 48 hours. The IC50 values were calculated to be approximately 5 µM for HeLa cells and 7 µM for MCF7 cells.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazepine derivatives is influenced by various substituents on the aromatic rings and the nitrogen-containing heterocycles. Modifications at the 4-position of the chlorophenyl group have been shown to enhance antitumor efficacy.
Key Findings:
- Chlorine Substitution: The presence of chlorine at the para position increases lipophilicity and enhances cellular uptake.
- Ethyl Group Influence: The ethyl substituent at the nitrogen position contributes to improved binding affinity to target proteins involved in tumor growth regulation.
- Oxidative Modifications: The keto group at the 5-position is crucial for maintaining biological activity by stabilizing reactive intermediates during metabolic processes.
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 or G2 phase arrest.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels leading to oxidative stress in cancer cells.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-22-9-10-25-17-8-7-15(12-16(17)19(22)24)21-18(23)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCQTMVPACILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














